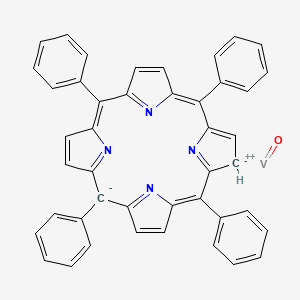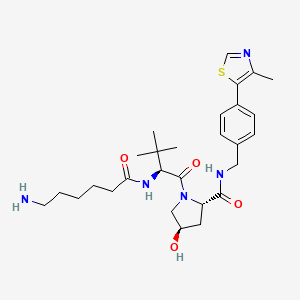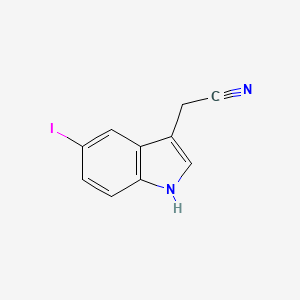
2-(5-iodo-1H-indol-3-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-iodo-1H-indol-3-yl)acetonitrile is an organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound, characterized by the presence of an iodine atom at the 5-position of the indole ring and an acetonitrile group at the 3-position, is of interest due to its potential biological and chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-iodo-1H-indol-3-yl)acetonitrile typically involves the iodination of indole derivatives followed by the introduction of the acetonitrile group. One common method includes the reaction of 5-iodoindole with acetonitrile in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography .
化学反応の分析
Types of Reactions
2-(5-iodo-1H-indol-3-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(5-azido-1H-indol-3-yl)acetonitrile .
科学的研究の応用
2-(5-iodo-1H-indol-3-yl)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the development of fluorescent dyes and materials for organic electronics
作用機序
The mechanism of action of 2-(5-iodo-1H-indol-3-yl)acetonitrile is not fully understood. indole derivatives generally exert their effects by interacting with various molecular targets, including enzymes and receptors. The iodine atom and acetonitrile group may enhance the compound’s ability to bind to specific targets, influencing biological pathways such as signal transduction and gene expression .
類似化合物との比較
Similar Compounds
2-(1H-indol-3-yl)acetonitrile: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-methoxy-2-(1H-indol-3-yl)acetonitrile: Contains a methoxy group instead of iodine, affecting its electronic properties and reactivity.
N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide: Similar structure but with an acetamide group, used in different biological applications
Uniqueness
2-(5-iodo-1H-indol-3-yl)acetonitrile is unique due to the presence of the iodine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific research applications .
特性
分子式 |
C10H7IN2 |
|---|---|
分子量 |
282.08 g/mol |
IUPAC名 |
2-(5-iodo-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C10H7IN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3H2 |
InChIキー |
FPZYBJQWDBXPGE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1I)C(=CN2)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate](/img/structure/B11928570.png)
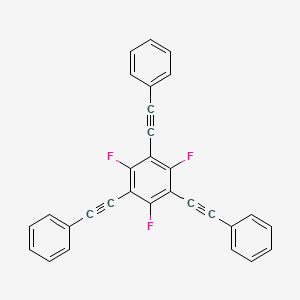

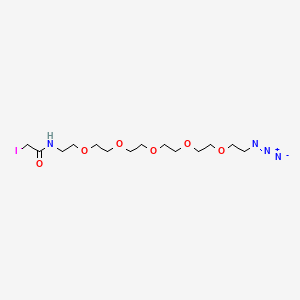
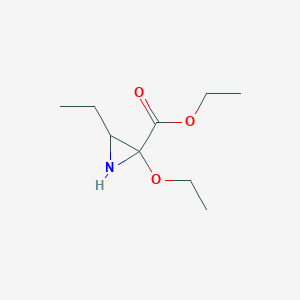

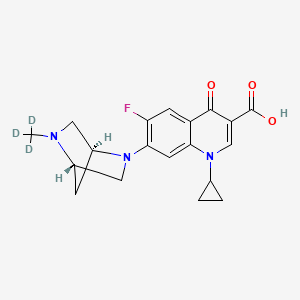
![N-(3-azidopropyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B11928627.png)
![N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide](/img/structure/B11928636.png)
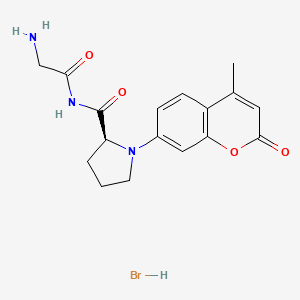
![Butanedioic acid, 1-[(1R)-2-[[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl]oxy]-1-[(S)-(benzoylamino)phenylmethyl]-2-oxoethyl] 4-(2,5-dioxo-1-pyrrolidinyl) ester](/img/structure/B11928639.png)
